molecular formula C15H14FNO3S B2641074 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 2097858-64-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2641074
CAS No.: 2097858-64-3
M. Wt: 307.34
InChI Key: OXCJJPBXKMQYID-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide is a compound that features a benzofuran ring, a fluorobenzene moiety, and a sulfonamide group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that This compound may interact with similar targets.

Mode of Action

The exact mode of action of This compound Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular processes This compound with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound Benzofuran derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities This compound .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities This compound at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJJPBXKMQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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